1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(3-NITROPHENYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a nitrophenyl group, a pyridine ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(3-NITROPHENYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole and triazole rings, followed by the introduction of the nitrophenyl and pyridine groups. Common reagents used in these reactions include hydrazine, nitrobenzene, and pyridine derivatives. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale operations, ensuring safety, and minimizing environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(3-NITROPHENYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group on the oxadiazole ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to different oxidized forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Possible applications in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(3-NITROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE: Lacks the pyridine group.
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(3-NITROPHENYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE: Similar structure but with different substituents.
Uniqueness
The presence of multiple functional groups and rings in 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(3-NITROPHENYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE makes it unique compared to similar compounds
Properties
Molecular Formula |
C17H12N10O4 |
---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-N-[(E)-pyridin-4-ylmethylideneamino]triazole-4-carboxamide |
InChI |
InChI=1S/C17H12N10O4/c18-15-16(24-31-23-15)26-14(11-2-1-3-12(8-11)27(29)30)13(21-25-26)17(28)22-20-9-10-4-6-19-7-5-10/h1-9H,(H2,18,23)(H,22,28)/b20-9+ |
InChI Key |
DQPITJGIQYJTLB-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=CC=NC=C4 |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=CC=NC=C4 |
Origin of Product |
United States |
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